molecular formula C6H5ClINO B6154056 3-chloro-5-iodo-2-methoxypyridine CAS No. 1261685-77-1

3-chloro-5-iodo-2-methoxypyridine

Cat. No.: B6154056
CAS No.: 1261685-77-1
M. Wt: 269.47 g/mol
InChI Key: HIARVASSHYRTTJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3-Chloro-5-iodo-2-methoxypyridine is a halogenated pyridine derivative characterized by its unique substitution pattern:

  • Chlorine at position 3, iodine at position 5, and a methoxy group at position 2.
  • Molecular Formula: C₆H₄ClINO
  • Molecular Weight: ~227.45 g/mol (calculated based on atomic masses) .

Properties

CAS No.

1261685-77-1

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

IUPAC Name

3-chloro-5-iodo-2-methoxypyridine

InChI

InChI=1S/C6H5ClINO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3

InChI Key

HIARVASSHYRTTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)I)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-iodo-2-methoxypyridine typically involves halogenation reactions. One common method is the iodination of 3-chloro-2-methoxypyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodo-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-chloro-5-iodo-2-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, while the halogen atoms can engage in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Features

  • The methoxy group acts as an electron-donating substituent, influencing the pyridine ring’s electron density and reactivity.
  • The chlorine atom enhances electrophilic substitution reactivity and may contribute to biological interactions .

Comparative Analysis with Structurally Similar Compounds

The table below highlights critical differences between 3-chloro-5-iodo-2-methoxypyridine and its analogs, focusing on substituent positions, functional groups, and biological or chemical properties.

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Cl (3), I (5), OCH₃ (2) ~227.45 High halogen reactivity; potential precursor for pharmaceuticals or agrochemicals.
2-Chloro-5-iodo-3-methoxypyridine Cl (2), I (5), OCH₃ (3) ~227.45 Differing substituent positions alter electron density; reduced binding affinity in some enzyme assays.
5-Chloro-2-methoxypyridin-3-amine Cl (5), OCH₃ (2), NH₂ (3) 174.59 Amino group enhances hydrogen bonding; used in medicinal chemistry for kinase inhibition.
5-Iodo-2-methoxy-3-methylpyridine I (5), OCH₃ (2), CH₃ (3) 279.09 Methyl group increases steric hindrance; lower solubility in polar solvents.
2-Chloro-3-iodo-4-methylpyridine Cl (2), I (3), CH₃ (4) 257.50 Methyl at C4 reduces ring reactivity; used in ligand synthesis for catalysis.
5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine Cl (5), OCH₃ (2), CH(OCH₃)₂ (3) 261.70 Dimethoxymethyl group enhances lipophilicity; explored in cancer drug discovery.
3-Chloro-5-cyclopropoxy-2-methoxypyridine Cl (3), OCH₃ (2), cyclopropoxy (5) 227.64 Cyclopropoxy group improves metabolic stability; agrochemical applications.

Substituent Position and Reactivity

  • Halogen Position : Compounds with iodine at position 5 (e.g., this compound) exhibit higher electrophilicity than those with iodine at position 3 (e.g., 2-chloro-3-iodo-4-methylpyridine), enabling regioselective cross-coupling reactions .
  • Methoxy Group Orientation : The methoxy group at position 2 in this compound stabilizes the pyridine ring via resonance, whereas its placement at position 3 (as in 2-chloro-5-iodo-3-methoxypyridine) reduces steric hindrance for nucleophilic attacks .

Physicochemical Properties

  • Solubility : The methoxy group in this compound improves water solubility compared to methyl-substituted analogs (e.g., 5-iodo-2-methoxy-3-methylpyridine) .
  • Thermal Stability : Halogenated pyridines with iodine exhibit lower melting points than bromine or chlorine analogs due to weaker intermolecular forces .

Biological Activity

3-Chloro-5-iodo-2-methoxypyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H5ClINO, with a molecular weight of approximately 211.47 g/mol. The compound features a methoxy group at the 2-position of the pyridine ring, which influences its chemical reactivity and biological properties.

Biological Activity

1. Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In one study, derivatives of this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The results demonstrated that certain derivatives showed promising activity, suggesting potential applications in treating resistant bacterial infections .

2. Anticancer Activity:
The compound has also been explored for its anticancer properties. It has been investigated as a potential lead compound for developing kinase inhibitors, which play a crucial role in cancer cell proliferation and survival. Studies have shown that this compound can inhibit specific kinases involved in cancer pathways, leading to reduced tumor growth in preclinical models .

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell signaling pathways.
  • Receptor Modulation: It can interact with receptors to modulate their activity, potentially leading to therapeutic effects in various diseases.

The presence of halogen atoms (chlorine and iodine) and the methoxy group enhances the binding affinity of the compound to its targets, influencing its overall biological efficacy.

Case Studies

StudyFocusFindings
Antimicrobial ActivityEffective against MRSA and VRE; certain derivatives showed significant inhibition.
Anticancer ActivityInhibitory effects on kinases; reduced tumor growth in preclinical models.

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